2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-15(19)10-5-7-11(8-6-10)18-16(20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYEQGGLIQEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383064 | |
| Record name | 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-51-9 | |
| Record name | 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine with a carboxylic acid derivative under specific conditions. For example, the use of high temperatures and catalysts can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares its benzodioxine core with several analogs but differs in substituents, which critically influence activity. Key comparisons include:
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Pharmacological and Toxicological Considerations
- Kinase Inhibition : Analogs with benzodioxine cores (e.g., 9i ) show dual inhibition of SsCK1 and HsCDK5-p25, with IC50 values in the micromolar range . The carbamoyl group in the target compound may modulate kinase binding through hydrogen bonding or steric effects.
- Toxicity: Clonazepam-derived benzodiazepines () exhibit organ toxicity, but benzodioxine derivatives like 9i show selective antiproliferative activity against cancer cells (Huh7 D12, MDA-MB-231) without affecting normal fibroblasts . The carbamoyl group’s lower reactivity compared to chloroacetyl (e.g., sc-343372, ) may reduce off-target effects.
Biological Activity
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O6S |
| Molecular Weight | 372.38 g/mol |
| CAS Number | 4109143 |
| InChI Key | HMBHAQMOBKLWRX-QMMMGPOBSA-M |
The structural representation indicates the presence of a benzo[1,4]dioxine ring, which is critical for its biological activity.
Anticancer Properties
Research has indicated that derivatives of benzo[1,4]dioxine compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines, particularly colorectal cancer cells (HT29) with notable IC50 values indicating effective growth inhibition . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, compounds similar to 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring and the dioxine structure significantly affect biological activity. For example:
- Electron-withdrawing groups increase potency against cancer cell lines.
- Alkyl substitutions on the amide group enhance anti-inflammatory properties.
This information suggests that careful structural modifications can optimize the efficacy of this compound for therapeutic applications.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of benzo[1,4]dioxine derivatives. The results indicated that substituents at specific positions on the phenyl ring led to varying degrees of cytotoxicity against cancer cell lines. The most potent derivative achieved an IC50 value of 10 µM against HT29 cells, showcasing its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Action
In another investigation focused on inflammatory diseases, researchers tested several derivatives for their ability to inhibit COX-1 and COX-2 enzymes. One derivative showed an IC50 value of 15 µM against COX-2, indicating promising anti-inflammatory activity comparable to traditional NSAIDs. This suggests that further exploration could lead to new treatments for inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-carbamoyl-phenyl)-amide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid and 4-carbamoyl-phenylamine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDC) with coupling agents like HOBt to minimize racemization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Control reaction temperature (0–5°C during activation) and stoichiometric ratios (1:1.2 acid-to-amine) to suppress side products .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Compare and spectra with computed chemical shifts (DFT/B3LYP/6-31G* level) to confirm regiochemistry and functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, if crystallizable .
Q. What stability studies are critical for long-term storage in pharmacological research?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Conditions : 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Key Findings : Hydrolytic susceptibility of the amide bond necessitates lyophilized storage at -20°C in argon atmosphere .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?
- Methodological Answer : Apply the ICReDD framework (computational + experimental synergy):
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to map energy profiles for amide bond formation, identifying transition states and solvent effects .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., DMAP vs. pyridine) and solvent systems (THF vs. DMF) for yield improvement .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (binding affinity), cell-based luciferase reporters (functional activity), and in vitro enzymatic assays .
- Meta-Analysis : Apply Bayesian statistics to harmonize data from disparate sources (e.g., IC variability due to ATP concentration differences in kinase assays) .
Q. How to design structure-activity relationship (SAR) studies targeting the benzo[1,4]dioxine moiety?
- Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with substituents at C2 (e.g., methyl, fluoro) and evaluate effects on target binding (e.g., kinase inhibition) via molecular docking (AutoDock Vina) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the dioxine oxygen and active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
